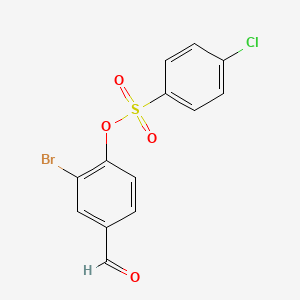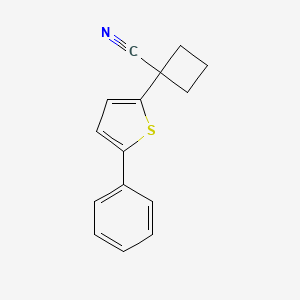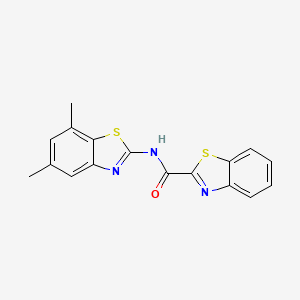![molecular formula C25H25N3O4 B2667796 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid CAS No. 2174007-71-5](/img/structure/B2667796.png)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as {1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinyl}acetic acid , has a molecular weight of 365.43 . It is a solid substance and is typically stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 365.43 . It is typically stored in an inert atmosphere at 2-8°C .科学的研究の応用
Mixed Ligand Complexes
Research by Mundwiler et al. (2004) discusses mixed ligand fac-tricarbonyl complexes involving imidazole and various acids. These complexes are significant in labeling bioactive molecules, influencing the physico-chemical properties of conjugates, and have potential applications in medical imaging and diagnostics (Mundwiler et al., 2004).
Antimicrobial Activity
Patel et al. (2011) synthesized compounds including pyridine derivatives for their antimicrobial activities. The study aimed to understand the structural and functional relationships of these compounds in combating various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Carbonyl Group Determination in Cellulosics
Roehrling et al. (2002) utilized carbazole-9-carboxylic acid for determining carbonyls in cellulosic materials. This method is significant for analyzing the molecular weight distribution and the quality of cellulosic materials, essential in fields like material science and biochemistry (Roehrling et al., 2002).
Synthesis and Imaging Applications
Tobiishi et al. (2007) worked on synthesizing methoxy and fluorine analogs for medical imaging, particularly for positron emission tomography (PET) ligands. These compounds are essential in biological imaging studies, providing insights into various biological processes and disease states (Tobiishi et al., 2007).
Synthesis of Fluorescent Carbon Dots
Shi et al. (2016) demonstrated the synthesis of carbon dots with high fluorescence quantum yield, using organic fluorophores like pyridine-carboxylic acids. These carbon dots have potential applications in bioimaging and sensing due to their fluorescence properties (Shi et al., 2016).
Electrolytic Coloring in Anodized Aluminum
Moshohoritou et al. (1994) explored the use of piperidine-4-carboxylic acid and imidazole in the electrolytic coloring of anodized aluminum. This process is relevant in materials engineering for enhancing the aesthetic and functional properties of aluminum surfaces (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Anti-Alzheimer's Agents
Gupta et al. (2020) synthesized N-benzylated derivatives based on donepezil, a drug used in Alzheimer's disease treatment. This research is crucial in the development of new therapeutic agents for neurodegenerative diseases (Gupta et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-5-methyl-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-15-22(24(29)30)27-23(26-15)16-10-12-28(13-11-16)25(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,26,27)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWXTCXQLIVGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2667718.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2667720.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B2667721.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2667723.png)

![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2667727.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2667731.png)

![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)
